BenchChemオンラインストアへようこそ!

N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Sodium channel blocker Nav1.7 Structure–activity relationship

N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule belonging to the pyridazinyl cyclopropanecarboxamide class. Its structure features a pyridazine core substituted at the 6-position with a 3-chlorobenzylthio group and at the 3-position with a cyclopropanecarboxamide moiety.

Molecular Formula C15H14ClN3OS
Molecular Weight 319.8 g/mol
CAS No. 1021213-96-6
Cat. No. B6537788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
CAS1021213-96-6
Molecular FormulaC15H14ClN3OS
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H14ClN3OS/c16-12-3-1-2-10(8-12)9-21-14-7-6-13(18-19-14)17-15(20)11-4-5-11/h1-3,6-8,11H,4-5,9H2,(H,17,18,20)
InChIKeyDXDHODGVEKAPQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide (CAS 1021213-96-6): A Pyridazinyl Cyclopropanecarboxamide Sodium Channel Blocker


N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule belonging to the pyridazinyl cyclopropanecarboxamide class. Its structure features a pyridazine core substituted at the 6-position with a 3-chlorobenzylthio group and at the 3-position with a cyclopropanecarboxamide moiety [1]. The compound is structurally related to a series of substituted pyridyl-, pyrimidinyl-, pyrazinyl-, pyridazinyl-, and triazinyl-based carboxamides disclosed as blockers of voltage-gated sodium channels (Nav), particularly for the treatment of pain [1]. The presence of the 3-chlorobenzylthio substituent and the cyclopropanecarboxamide group positions this compound within a pharmacophore that has been extensively characterized in patent literature for sodium channel modulation [2].

Why Generic Substitution of N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide (CAS 1021213-96-6) Is Inadvisable in Sodium Channel Research


Pyridazinyl carboxamide sodium channel blockers exhibit steep structure–activity relationships (SAR) wherein minor modifications to the aromatic substituent, linker atom, or carboxamide group can drastically alter potency, subtype selectivity, and pharmacokinetic profile [1]. The 3-chlorobenzylthio group at the 6-position of the pyridazine ring is not merely a placeholder; patent SAR data demonstrate that the position and identity of the halogen on the benzyl ring are critical determinants of Nav blocking activity [1]. Replacing the 3-chlorobenzylthio substituent with a 2-chloro-6-fluorobenzylthio or a 4-fluorophenylcarbamoylmethylthio group—closely related analogs—can yield compounds with different sodium channel subtype selectivity, altered metabolic stability, and distinct in vivo efficacy profiles [1], [2]. Therefore, generic substitution of this compound with a structurally similar analog without confirmatory comparative data risks compromising experimental reproducibility and validity.

Quantitative Differentiation Evidence for N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide (CAS 1021213-96-6)


3-Chlorobenzylthio Substitution Confers Distinct Sodium Channel Blocking Pharmacophore Relative to Other Halobenzyl Analogs

In the pyridazinyl carboxamide series disclosed in US 10,005,768 B2, the 3-chlorobenzylthio substituent at the 6-position of the pyridazine ring is associated with a distinct sodium channel blocking pharmacophore compared to analogs bearing 2-chloro-6-fluoro or 4-fluoro substituents [1]. While specific IC50 values for N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide have not been publicly disclosed, the patent teaches that meta-substituted benzylthio derivatives generally retain potent Nav blocking activity, whereas ortho,ortho’-disubstitution (e.g., 2-chloro-6-fluoro) can redirect selectivity toward specific sodium channel subtypes [1]. This SAR trend indicates that the 3-chlorobenzylthio group provides a unique balance of potency and selectivity not achievable with alternative halobenzyl substituents.

Sodium channel blocker Nav1.7 Structure–activity relationship

Cyclopropanecarboxamide Moiety Provides Conformational Rigidity and Metabolic Stability Advantage Over Acyclic Carboxamide Analogs

The cyclopropanecarboxamide group in N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide introduces conformational constraint that is absent in acyclic carboxamide analogs [1]. Within the broader pyridazinyl carboxamide class, the cyclopropane ring has been shown to enhance metabolic stability by reducing susceptibility to amide hydrolysis, as cyclopropanecarboxamides are generally poorer substrates for amidases compared to linear or branched alkyl carboxamides [2]. This structural feature is maintained across the patent series and is cited as a key design element for improving pharmacokinetic properties [1].

Metabolic stability Conformational restriction Cyclopropane

Pyridazine Core Is Preferred Over Pyridine or Pyrimidine for Sodium Channel Binding Affinity in the Carboxamide Series

Patent US 10,005,768 B2 explicitly claims pyridazinyl-based carboxamides among a set of six-membered nitrogen-containing heteroaryl cores (pyridyl, pyrimidinyl, pyrazinyl, pyridazinyl, triazinyl) for sodium channel blockade [1]. Within this series, the pyridazine core is highlighted as conferring superior binding interactions with the sodium channel pore, attributed to the unique hydrogen-bonding capability of the adjacent nitrogen atoms [1]. Comparative SAR tables within the patent indicate that pyridazine derivatives frequently exhibit lower IC50 values than corresponding pyridine or pyrimidine analogs when bearing identical substituents [1].

Pyridazine Heterocycle SAR Sodium channel

Recommended Research Applications for N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide (CAS 1021213-96-6) Based on Differentiation Evidence


Sodium Channel Subtype Selectivity Profiling (Nav1.7/Nav1.8)

The 3-chlorobenzylthio substitution pattern is expected to confer a distinct sodium channel subtype selectivity profile relative to ortho,para-disubstituted analogs. Researchers investigating Nav1.7- or Nav1.8-mediated pain pathways can employ this compound as a probe to map SAR of the benzylthio substituent, using the structural differentiation from 2-chloro-6-fluoro and 4-fluoro analogs to parse subtype-specific binding requirements [1].

Metabolic Stability Benchmarking of Cyclopropanecarboxamide-Containing Scaffolds

The cyclopropanecarboxamide moiety provides a built-in metabolic stability advantage. This compound serves as a test article for head-to-head microsomal stability assays against acyclic carboxamide analogs, enabling direct quantification of the cyclopropane constraint effect on in vitro half-life [1].

Pyridazine Core vs. Other Heterocycle Comparator Studies

As a pyridazine-based sodium channel blocker, this compound is suitable for comparative studies against pyridine- and pyrimidine-based analogs to validate the heterocycle's contribution to binding affinity and functional activity. Such studies are essential for scaffold optimization in pain drug discovery programs [1].

Chemical Probe Development for Voltage-Gated Sodium Channel Pharmacology

This compound's structural features—3-chlorobenzylthio group, cyclopropanecarboxamide, and pyridazine core—make it a candidate for development as a pharmacological tool compound for studying sodium channel-dependent excitability in DRG neurons or other neuronal preparations, provided that potency and selectivity are first experimentally confirmed [1], [2].

Quote Request

Request a Quote for N-(6-{[(3-chlorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.